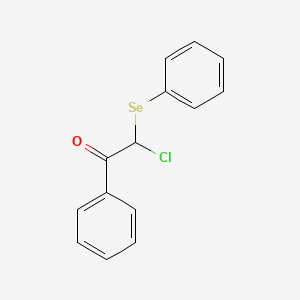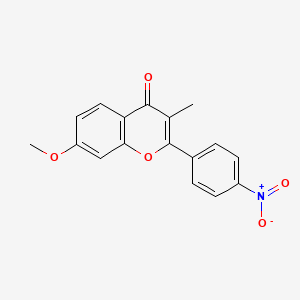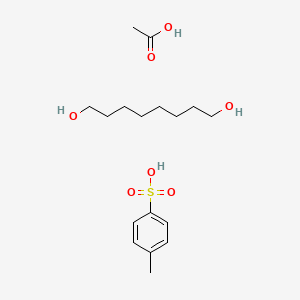
acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol is a compound with the molecular formula C17H30O7S and a molecular weight of 378.481 g/mol . This compound is a combination of acetic acid, 4-methylbenzenesulfonic acid, and octane-1,8-diol, each contributing unique properties to the overall molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol involves the reaction of acetic acid with 4-methylbenzenesulfonic acid and octane-1,8-diol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol involves its interaction with specific molecular targets and pathways The compound may act as a catalyst or inhibitor in various biochemical reactions, depending on its structure and functional groups
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol include:
Acetic acid derivatives: Compounds with similar acetic acid functional groups.
Sulfonic acid derivatives: Compounds containing sulfonic acid groups.
Diol compounds: Molecules with two hydroxyl groups, similar to octane-1,8-diol.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties
Propiedades
Número CAS |
116206-55-4 |
|---|---|
Fórmula molecular |
C17H30O7S |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
acetic acid;4-methylbenzenesulfonic acid;octane-1,8-diol |
InChI |
InChI=1S/C8H18O2.C7H8O3S.C2H4O2/c9-7-5-3-1-2-4-6-8-10;1-6-2-4-7(5-3-6)11(8,9)10;1-2(3)4/h9-10H,1-8H2;2-5H,1H3,(H,8,9,10);1H3,(H,3,4) |
Clave InChI |
HNWUYTYOZVTIPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C(CCCCO)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)



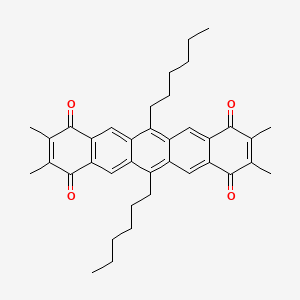
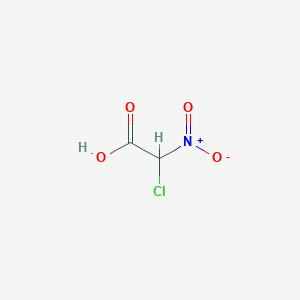
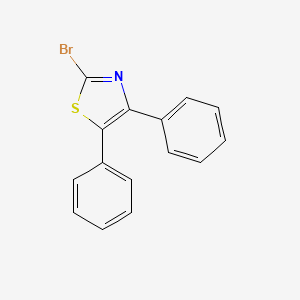
![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
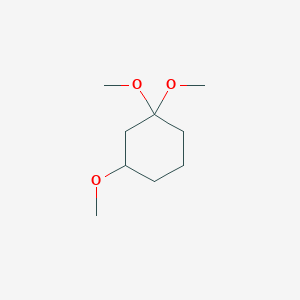
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
